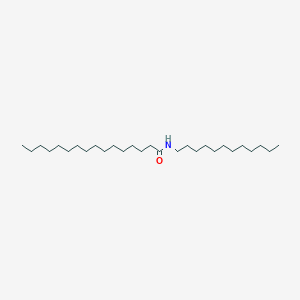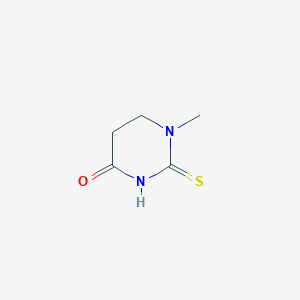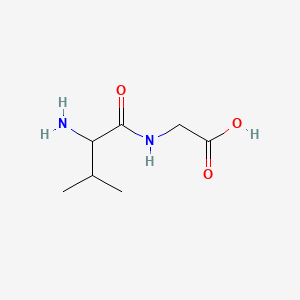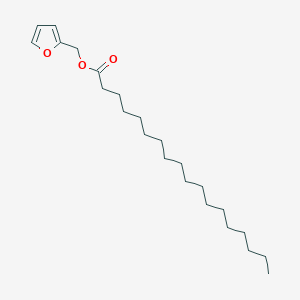
Furfuryl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furfuryl octadecanoate is an ester compound formed from furfuryl alcohol and octadecanoic acid (stearic acid)The compound’s molecular formula is C23H40O3, and it has a molecular weight of 364.573 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl octadecanoate can be synthesized through esterification reactions. One common method involves the reaction of furfuryl alcohol with octadecanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions: Furfuryl octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Furfuryl octadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound’s potential as a bioactive molecule is explored in various biological assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: this compound is used in the formulation of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of furfuryl octadecanoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release furfuryl alcohol and octadecanoic acid, which may exert biological effects. The pathways involved include enzymatic hydrolysis by esterases and subsequent metabolic processes.
Comparison with Similar Compounds
Furfuryl Alcohol: A precursor to furfuryl octadecanoate, used in the synthesis of various furan-based compounds.
Octadecanoic Acid:
Furfuryl Acetate: An ester similar to this compound, used as a flavoring agent and in perfumery.
Uniqueness: this compound is unique due to its combination of a furan ring and a long-chain fatty acid, which imparts distinct chemical and physical properties. This combination makes it suitable for specialized applications in various fields.
Properties
CAS No. |
95668-37-4 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
furan-2-ylmethyl octadecanoate |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h17-18,20H,2-16,19,21H2,1H3 |
InChI Key |
LLZYPXWKSIVVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)

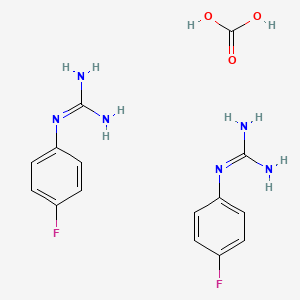
![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)



![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)
